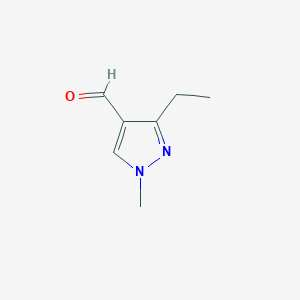

3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Significance of Pyrazole (B372694) Derivatives as Privileged Heterocyclic Scaffolds in Organic Synthesis

Pyrazole derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are recognized as "privileged scaffolds" in organic and medicinal chemistry. nbinno.commdpi.com This designation stems from their ability to serve as versatile frameworks for the synthesis of a wide array of molecules with diverse applications. mdpi.comnih.gov The pyrazole nucleus is a core component in numerous compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. nbinno.comnih.gov

The utility of pyrazoles extends beyond pharmaceuticals into the agrochemical industry, where they form the basis for various herbicides, insecticides, and fungicides. nbinno.compharmajournal.net Furthermore, in material science, the unique electronic and structural properties of the pyrazole ring are harnessed in the development of functional materials like organic light-emitting diodes (OLEDs). nbinno.com The stability of the pyrazole ring, coupled with the numerous sites available for functionalization, allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making them invaluable building blocks in modern synthesis. mdpi.com

The Role of the Aldehyde Functionality in Pyrazole Systems

The introduction of an aldehyde (-CHO) group at the 4-position of the pyrazole ring, as seen in 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, significantly enhances the synthetic utility of the scaffold. The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations. It serves as an electrophilic site, readily undergoing nucleophilic addition and condensation reactions.

This reactivity allows for the elaboration of the pyrazole core into more complex structures. For instance, pyrazole-4-carbaldehydes are key intermediates in the synthesis of fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines. mdpi.com They are also utilized in reactions like Knoevenagel condensation, Wittig reactions, and the formation of Schiff bases, opening pathways to a vast library of derivatives. umich.edu The aldehyde functionality, therefore, acts as a gateway for molecular diversification, enabling the creation of compounds tailored for specific applications in drug discovery and materials science. ossila.com

Historical Context and Evolution of Research on Pyrazole-4-carbaldehydes

The history of pyrazole chemistry dates back to the late 19th century, with its discovery credited to Ludwig Knorr in 1883. mdpi.comproquest.com The synthesis of the parent pyrazole was first reported by Edward Buchner in 1889. mdpi.com Early methods for creating the pyrazole ring often involved the condensation of hydrazines with 1,3-dicarbonyl compounds, a method known as the Knorr pyrazole synthesis. nih.govpharmajournal.netwikipedia.org

The functionalization of the pyrazole ring, particularly the introduction of a formyl (aldehyde) group, gained significant momentum with the application of the Vilsmeier-Haack reaction. mdpi.comnih.govresearchgate.net This reaction, typically employing a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), proved to be an efficient method for formylating electron-rich heterocyclic rings like pyrazole, primarily at the C4 position. nih.govarkat-usa.orgresearchgate.net Research has shown that hydrazones can be effectively cyclized and formylated in a one-pot process using the Vilsmeier-Haack reagent to yield pyrazole-4-carbaldehydes. researchgate.netchemmethod.comsemanticscholar.org Over the years, synthetic methodologies have evolved, with numerous modifications and novel approaches being developed to improve yields, regioselectivity, and substrate scope for the synthesis of diversely substituted pyrazole-4-carbaldehydes. researchgate.netresearchgate.net

Scope and Academic Relevance of this compound

While extensive research has been conducted on the broader class of pyrazole-4-carbaldehydes, this compound represents a specific, yet important, member of this family. Its structure, featuring methyl and ethyl substitutions at the N1 and C3 positions respectively, provides a distinct chemical entity with specific properties and reactivity.

Below are the key chemical identifiers and properties for this compound.

| Property | Value |

| IUPAC Name | 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 573203-01-1 |

| Canonical SMILES | CCN1C=C(C(=N1)C)C=O |

| InChI Key | KHIVHAYYUUFWPH-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-7-6(5-10)4-9(2)8-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPQQVNUCSVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007541-41-4 | |

| Record name | 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethyl 1 Methyl 1h Pyrazole 4 Carbaldehyde

Classical and Contemporary Approaches to Pyrazole-4-carbaldehyde Synthesis

Vilsmeier-Haack Formylation as a Primary Synthetic Route

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. ijpcbs.commdpi.com This reaction utilizes a Vilsmeier reagent, typically a halomethyleniminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org The Vilsmeier reagent then acts as an electrophile, attacking the C4 position of the pyrazole (B372694) ring, which is susceptible to electrophilic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 4-formylpyrazole. organic-chemistry.org The Vilsmeier-Haack reaction is often the preferred method for synthesizing 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. arkat-usa.org

The combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is the most commonly employed reagent system for the Vilsmeier-Haack formylation of pyrazoles. ijpcbs.com The reaction begins with the formation of the electrophilic Vilsmeier reagent from POCl₃ and DMF. organic-chemistry.org For the synthesis of 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, the precursor 3-ethyl-1-methyl-1H-pyrazole would be treated with this reagent. The efficiency of this process is highly dependent on the stoichiometry of the reagents. Studies on similar pyrazole systems have shown that using an excess of both DMF and POCl₃ can significantly improve the yield of the resulting carbaldehyde. arkat-usa.org For instance, research on the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole demonstrated that increasing the molar ratio of the Vilsmeier reagent relative to the pyrazole substrate led to higher product yields. arkat-usa.org

The yield and selectivity of the Vilsmeier-Haack formylation are profoundly influenced by several reaction parameters, including temperature and reaction time. Temperature, in particular, plays a critical role. For many pyrazole formylations, elevated temperatures are necessary to drive the reaction to completion. arkat-usa.org

In a study optimizing the synthesis of 1-methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde, it was observed that no product was formed at 70°C. arkat-usa.org The best results were achieved when the reaction was conducted at 120°C. The duration of the reaction is also crucial; the reaction is typically monitored by thin-layer chromatography (TLC) until the starting pyrazole is completely consumed. arkat-usa.org The work-up procedure involves quenching the reaction with water and neutralizing the mixture, followed by extraction of the product. arkat-usa.org

Below is a data table illustrating the effect of reagent ratio and temperature on the yield of a model formylation reaction of 1-methyl-3-propyl-5-chloro-1H-pyrazole.

| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:2:2 | 70 | 2 | No reaction |

| 2 | 1:2:2 | 120 | 2 | 32 |

| 3 | 1:5:2 | 120 | 2 | 55 |

This table is based on data from the synthesis of 1-methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde and serves as an illustrative example of parameter optimization. arkat-usa.org

Oxidation of Corresponding Pyrazole Carbinols

An alternative pathway to pyrazole-4-carbaldehydes involves the oxidation of the corresponding 4-hydroxymethylpyrazoles (pyrazole carbinols). researchgate.net This two-step approach first requires the synthesis of the pyrazole carbinol, which can then be oxidized to the aldehyde. A variety of oxidizing agents can be employed for this transformation. For example, 1,3-diaryl-1H-pyrazol-4-yl)methanol has been successfully oxidized to the corresponding carbaldehyde in high yields using a system of iron(III) chloride hexahydrate (FeCl₃·6H₂O) catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.net This method is advantageous as it often proceeds under mild conditions and can prevent over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidizing agents. researchgate.net For the target compound, this would involve the synthesis and subsequent oxidation of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanol.

Miscellaneous Formylation Strategies for Pyrazole Rings

Beyond the Vilsmeier-Haack reaction, other formylation strategies can be applied to pyrazole rings. One such method involves a metal-halogen exchange followed by reaction with a formylating agent. For instance, a 4-bromopyrazole can be treated with n-butyllithium at low temperatures to generate a 4-lithiated pyrazole intermediate. This potent nucleophile can then be quenched with an electrophilic formyl source, such as N-formylmorpholine, to introduce the aldehyde group at the C4 position. chemicalbook.com This strategy was successfully used in the synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde, where 4-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole was lithiated and subsequently treated with N-formylmorpholine to yield the desired product after deprotection. chemicalbook.com

Precursor Synthesis and Regioselective Functionalization

The synthesis of the starting material, 3-ethyl-1-methyl-1H-pyrazole, is a crucial prerequisite. The construction of the pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.orgnih.gov For the synthesis of 3-ethyl-1-methyl-1H-pyrazole, the logical precursors would be a pentane-2,4-dione derivative bearing an ethyl group and methylhydrazine.

The reaction of a β-diketone with a substituted hydrazine like methylhydrazine can, however, lead to the formation of two regioisomers. For example, the reaction between pentan-2,4-dione (acetylacetone) and methylhydrazine yields a mixture of 1,3,5-trimethylpyrazole (B15565) and 1,4,5-trimethylpyrazole. The regioselectivity of this condensation is highly dependent on the reaction conditions and the nature of the substituents on both reactants. Careful control of these factors is necessary to selectively synthesize the desired 3-ethyl-1-methyl isomer over the 5-ethyl-1-methyl isomer.

An alternative strategy involves forming the pyrazole ring first and then alkylating the nitrogen atom. For instance, a related compound, ethyl 3-ethyl-5-pyrazolecarboxylate, can be synthesized and subsequently methylated. A patented method describes the methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using dimethyl carbonate in the presence of sodium hydride to yield ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate. google.com A similar approach could be envisioned for the synthesis of 3-ethyl-1-methyl-1H-pyrazole, starting from 3-ethyl-1H-pyrazole and a suitable methylating agent. This two-step process can offer better control over the regiochemical outcome.

Formation of the Pyrazole Heterocycle with Defined Substitution Patterns

The construction of the pyrazole ring with the desired 3-ethyl and 4-formyl groups is most effectively accomplished using the Vilsmeier-Haack reaction. researchgate.netresearchgate.net This reaction facilitates the introduction of a formyl group onto electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.orgthieme-connect.de The general strategy involves the cyclization of a hydrazone precursor using a Vilsmeier reagent, which is typically a halomethyleniminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). chemmethod.comijpcbs.comsemanticscholar.org

The substitution pattern of the resulting pyrazole-4-carbaldehyde is dictated by the structure of the initial hydrazone. researchgate.netsemanticscholar.org To obtain the target molecule, a plausible pathway involves the reaction of the methylhydrazone of an appropriate carbonyl compound with the Vilsmeier reagent (DMF/POCl3). The reaction proceeds through an electrophilic aromatic substitution, leading to α-chloro amines that are subsequently hydrolyzed during workup to yield the final aldehyde. organic-chemistry.org For instance, the reaction of various hydrazones with phosphoryl trichloride (B1173362) in dimethylformamide is a known method to produce 3-substituted pyrazole-4-carbaldehyde derivatives. chemmethod.com

Alternatively, a pre-formed 3-ethyl-1-methyl-1H-pyrazole can be subjected to Vilsmeier-Haack conditions to introduce the formyl group at the C-4 position, as this position is most susceptible to electrophilic substitution. researchgate.netchempedia.info

Directed N-Alkylation for 1-Methyl Substitution

Achieving the specific 1-methyl substitution is a critical step that dictates the regiochemical outcome of the synthesis. While direct N-alkylation of a pre-existing 3-ethyl-1H-pyrazole ring is possible, this method often leads to a mixture of N-1 and N-2 alkylated isomers, complicating purification and reducing the yield of the desired product. nih.gov

A more efficient and regioselective strategy is to incorporate the N-methyl group from the outset of the synthesis. This is achieved by using methylhydrazine as one of the primary building blocks for the pyrazole ring. mdpi.com The condensation of a suitable 1,3-dicarbonyl compound or its equivalent with methylhydrazine directly and selectively yields the 1-methyl-1H-pyrazole core. This approach circumvents the potential for isomer formation associated with post-cyclization alkylation. The synthesis of N-methylpyrazoles can be highly regioselective depending on the reaction conditions and the precursors used. nih.govresearchgate.net

Introduction of the 3-Ethyl Group

The 3-ethyl substituent is incorporated into the pyrazole ring through the careful selection of the non-hydrazine starting material. In a classical Knorr-type pyrazole synthesis, a β-dicarbonyl compound is reacted with a hydrazine. To achieve the 3-ethyl substitution pattern, a reactant such as 3-oxopentanal or one of its synthetic equivalents would be required for condensation with methylhydrazine.

In the context of the Vilsmeier-Haack reaction starting from a hydrazone, the ethyl group would originate from the carbonyl component. For example, a hydrazone derived from a ketone like 1-phenylbutan-1-one would place the ethyl group at the 3-position of the pyrazole ring upon cyclization. researchgate.net The general principle holds that in the cyclization of hydrazones derived from methyl ketones (R-CO-CH3), the 'R' group becomes the substituent at the 3-position of the pyrazole. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of advanced techniques and adherence to the principles of green chemistry to improve efficiency, reduce waste, and minimize environmental impact. nih.govbenthamdirect.com

Microwave-Assisted Synthesis Strategies

The Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes can be significantly enhanced through the use of microwave irradiation. bohrium.comdegres.eu This non-conventional heating method drastically shortens reaction times, often from several hours under conventional heating to mere minutes. degres.eudergipark.org.tr Microwave-assisted organic synthesis (MAOS) is recognized for increasing product yields, improving purity, and offering operational simplicity. bohrium.comdegres.eu For example, the cyclization of hydrazones to form 4-formylpyrazoles has been shown to be highly efficient under microwave conditions. bohrium.comdegres.eu

| Method | Reaction Time | Typical Yield |

|---|---|---|

| Conventional Heating | 1 - 7 hours | Good |

| Microwave Irradiation | 5 - 15 minutes | Good to Excellent |

Energy-Efficient and Environmentally Benign Reaction Conditions

The synthesis of pyrazole derivatives is increasingly being adapted to align with green chemistry principles. researchgate.netthieme-connect.com This involves utilizing environmentally friendly solvents like water or ethanol, employing solvent-free reaction conditions, and using energy-efficient technologies such as microwave and ultrasonic irradiation. benthamdirect.comdegres.euthieme-connect.com

A significant green improvement in the Vilsmeier-Haack reaction is the replacement of the often-used phosphorus oxychloride (POCl3), which is a toxic reagent. An alternative Vilsmeier-Haack reagent derived from phthaloyl dichloride and DMF has been developed for a more environmentally benign synthesis of 4-formylpyrazoles. bohrium.comresearchgate.net This method not only avoids POCl3 but also allows for the reuse of by-products. bohrium.com

Catalytic Approaches in Pyrazole-4-carbaldehyde Synthesis

While the Vilsmeier-Haack formylation is a stoichiometric reaction, catalytic methods are prominent in the broader field of pyrazole synthesis. nih.gov For instance, the initial construction of the pyrazole ring can be facilitated by various catalysts. Nano-ZnO has been shown to efficiently catalyze the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. nih.gov Other approaches have utilized copper (I) iodide for Cu-catalyzed domino reactions to prepare pyrazoles. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are used for the functionalization of the pyrazole ring, although this is more common for creating C-C bonds with aryl, allyl, or benzyl (B1604629) groups rather than for direct formylation. nih.govktu.edu Green protocols have also employed catalysts like cerium oxide/silicon dioxide (CeO2/SiO2) or cetyltrimethylammonium bromide (CTAB) for multicomponent reactions to synthesize pyrazole derivatives in aqueous media. thieme-connect.com

Chemical Reactivity and Advanced Transformations of 3 Ethyl 1 Methyl 1h Pyrazole 4 Carbaldehyde

Reactions of the Carbaldehyde Moiety

The aldehyde functional group is one of the most versatile in organic chemistry, and its presence on the 3-ethyl-1-methyl-1H-pyrazole core allows for a multitude of synthetic manipulations. These reactions are pivotal for converting the aldehyde into other functional groups, such as alcohols, amines, and carboxylic acids, or for constructing larger molecules through carbon-carbon and carbon-nitrogen bond formation.

The reduction of the aldehyde group in 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde provides a direct route to primary alcohols and, through reductive amination, to amines. These transformations are typically achieved with high efficiency using standard hydride-based reducing agents.

The most common transformation is the reduction to the corresponding primary alcohol, (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanol. This is readily accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), often in an alcoholic solvent such as methanol (B129727) or ethanol. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be employed.

Reductive amination allows for the conversion of the carbaldehyde directly into primary, secondary, or tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this process include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the protonated imine intermediate over the starting aldehyde.

Table 1: Reductive Transformations of this compound

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | Sodium borohydride (NaBH₄) in Methanol | (3-Ethyl-1-methyl-1H-pyrazol-4-yl)methanol |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) in Diethyl Ether | (3-Ethyl-1-methyl-1H-pyrazol-4-yl)methanol |

| Reductive Amination | Ammonia (NH₃), H₂, Raney Nickel | 1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)methanamine |

| Reductive Amination | Methylamine (CH₃NH₂), Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)-N-methylmethanamine |

The aldehyde group is readily oxidized to a carboxylic acid, providing access to 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid. This derivative is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. A variety of oxidizing agents can be used, with the choice depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly used strong oxidizing agents include potassium permanganate (B83412) (KMnO₄) in an acidic or basic medium and chromium trioxide (CrO₃). Milder and more selective methods, such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene, are also highly effective and prevent over-oxidation or side reactions.

Table 2: Oxidative Transformations of this compound

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base, followed by acid workup | 3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid |

| Chromium Trioxide (CrO₃) / Sulfuric Acid (Jones Reagent) | Acetone | 3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid |

| Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, 2-methyl-2-butene | 3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid |

| Silver(I) Oxide (Ag₂O) | Aqueous NaOH or NH₄OH (Tollens' Reagent) | 3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid |

The electrophilic carbonyl carbon of this compound readily undergoes nucleophilic addition. This class of reactions is fundamental for forming new carbon-carbon bonds and introducing a variety of functional groups at the former aldehyde position.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful carbon-based nucleophiles that add to the aldehyde to form secondary alcohols. For example, reaction with methylmagnesium bromide would yield 1-(3-ethyl-1-methyl-1H-pyrazol-4-yl)ethanol.

The Wittig reaction provides a route to alkenes by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). The structure of the ylide determines the structure of the resulting alkene, allowing for the synthesis of various vinyl-substituted pyrazoles. Similarly, the Horner-Wadsworth-Emmons reaction, using phosphonate (B1237965) carbanions, is a popular alternative that often favors the formation of (E)-alkenes.

Condensation reactions are powerful tools for extending the molecular framework of this compound. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step to form a new double bond. wikipedia.org

The Knoevenagel condensation is a reaction between a carbonyl compound and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org this compound can react with various active methylene compounds, such as malonic acid, diethyl malonate, or cyanoacetic acid, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgumich.edu This reaction leads to the formation of α,β-unsaturated products, which are versatile intermediates for further synthetic transformations. umich.edu For instance, condensation with malononitrile (B47326) would yield 2-((3-ethyl-1-methyl-1H-pyrazol-4-yl)methylene)malononitrile. These reactions are often efficient and can be performed under mild conditions, sometimes using green solvents like ionic liquids.

Table 3: Knoevenagel Condensation with this compound

| Active Methylene Compound | Typical Catalyst | Product Type |

|---|---|---|

| Malononitrile | Piperidine, Glycine | α,β-Unsaturated dinitrile |

| Ethyl Cyanoacetate | Piperidine | α,β-Unsaturated cyanoester |

| Barbituric Acid | Glacial Acetic Acid | Pyrazolyl-substituted pyrimidinetrione |

| 3-Methyl-1-phenyl-5-pyrazolone | Ethylammonium nitrate | Pyrazolyl-methylene pyrazolone (B3327878) derivative |

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. rdd.edu.iqmasterorganicchemistry.com This condensation reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlumenlearning.com The reaction is typically reversible and can be driven to completion by removing water from the reaction mixture. youtube.com

A particularly important class of imine derivatives is the N-tert-butanesulfinyl imines. These are formed by condensing the aldehyde with an enantiomerically pure tert-butanesulfinamide. nih.govnih.gov This reaction is often facilitated by a Lewis acid or a dehydrating agent, such as titanium(IV) ethoxide or copper(II) sulfate. nih.gov The resulting N-tert-butanesulfinyl imines are highly valuable intermediates in asymmetric synthesis. The chiral sulfinyl group acts as a powerful chiral auxiliary, directing the diastereoselective addition of nucleophiles to the imine double bond. nih.govresearchgate.net After the addition, the auxiliary can be easily removed under mild acidic conditions to yield highly enantioenriched amines. nih.gov

Table 4: Imine and Derivative Formation from this compound

| Amine Reagent | Conditions/Catalyst | Product Class |

|---|---|---|

| Aniline | Ethanol, reflux | N-Phenyl Imine (Schiff Base) |

| Benzylamine | Methanol | N-Benzyl Imine (Schiff Base) |

| (R)-tert-Butanesulfinamide | Ti(OEt)₄ or CuSO₄ | (R,E)-N-((3-Ethyl-1-methyl-1H-pyrazol-4-yl)methylene)-2-methylpropane-2-sulfinamide |

| (S)-tert-Butanesulfinamide | Ti(OEt)₄ or CuSO₄ | (S,E)-N-((3-Ethyl-1-methyl-1H-pyrazol-4-yl)methylene)-2-methylpropane-2-sulfinamide |

Condensation Reactions for Scaffold Diversification

Multicomponent Reactions (e.g., Biginelli Coupling)

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov The aldehyde functionality of this compound makes it an ideal electrophilic component for various MCRs, including the renowned Biginelli reaction.

The classical Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.org These products are of significant interest in pharmaceutical chemistry. nih.gov When this compound is employed, the reaction yields DHPMs bearing the pyrazole (B372694) moiety at the C4 position of the pyrimidine (B1678525) ring.

The reaction mechanism is believed to initiate with the acid-catalyzed condensation of the aldehyde with urea/thiourea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester. The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration to yield the dihydropyrimidine (B8664642) ring. wikipedia.org

The versatility of this reaction allows for the creation of a library of pyrazole-substituted DHPMs by varying the β-dicarbonyl compound and the urea/thiourea component, as illustrated in the following table.

| β-Dicarbonyl Compound | Urea/Thiourea | Resulting Product Structure |

|---|---|---|

| Ethyl Acetoacetate (B1235776) | Urea | 4-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)-6-methyl-5-(ethoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one |

| Ethyl Acetoacetate | Thiourea | 4-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)-6-methyl-5-(ethoxycarbonyl)-3,4-dihydropyrimidine-2(1H)-thione |

| Methyl Acetoacetate | Urea | 4-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)-6-methyl-5-(methoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one |

| Ethyl Benzoylacetate | Urea | 4-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)-6-phenyl-5-(ethoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one |

| Acetylacetone | Thiourea | 5-Acetyl-4-(3-ethyl-1-methyl-1H-pyrazol-4-yl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione |

Functionalization and Derivatization of the Pyrazole Ring

Beyond the reactions of the aldehyde group, the pyrazole ring itself is amenable to a variety of transformations that allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is considered an electron-rich aromatic system and can undergo electrophilic aromatic substitution (EAS). scribd.com In 1,3-disubstituted pyrazoles, the C4 position is generally the most reactive towards electrophiles. However, in this compound, this position is already substituted. The remaining unsubstituted position is C5.

The outcome of an EAS reaction on this substrate is governed by the directing effects of the existing substituents. The N1-methyl and C3-ethyl groups are electron-donating and act as ortho-, para-directing activators. The C4-carbaldehyde group, being electron-withdrawing, is a deactivating meta-director. For the C5 position, the activating effects of the N1-methyl and C3-ethyl groups are counteracted by the deactivating effect of the adjacent C4-carbaldehyde. Consequently, forcing conditions may be required to achieve substitution at the C5 position. Common EAS reactions such as nitration, halogenation, and sulfonation could potentially be employed to introduce functionality at this site.

Nucleophilic Substitution at Specific Positions (e.g., Chloro Group Replacement)

Nucleophilic aromatic substitution (SNAE) on the pyrazole ring typically requires the presence of a good leaving group, such as a halogen, and often benefits from activation by electron-withdrawing groups. A key precursor for such reactions would be 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde. This intermediate can be synthesized from 1,3-dimethyl-1H-pyrazol-5(4H)-one via the Vilsmeier-Haack reaction, which simultaneously introduces the chloro and carbaldehyde functionalities. nih.gov A similar strategy could be applied to an appropriate 3-ethyl-1-methyl-pyrazol-5-one precursor.

Once obtained, the chlorine atom at the C5 position is activated by the adjacent electron-withdrawing aldehyde group and the pyrazole nitrogen atoms, making it susceptible to displacement by a variety of nucleophiles. This provides a powerful method for introducing diverse substituents at the C5 position.

| Nucleophile | Reagent Example | Product Class | Reference Reaction Type |

|---|---|---|---|

| Amine | Aniline | 5-Anilino-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | SNAE with amines yu.edu.jo |

| Alkoxide | Sodium Methoxide | 5-Methoxy-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | SNAE with alkoxides |

| Thiolate | Sodium Thiophenoxide | 5-(Phenylthio)-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | SNAE with thiolates |

| Azide | Sodium Azide | 5-Azido-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | SNAE with azides researchgate.net |

| Cyanide | Potassium Cyanide | 5-Cyano-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | Rosenmund–von Braun reaction |

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. To employ this compound in these transformations, it must first be converted into a suitable coupling partner, typically a halide (e.g., bromo- or iodo-substituted) or an organoboron derivative. Halogenation at the C5 position would provide a key substrate for reactions like the Heck and Suzuki-Miyaura couplings.

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov A precursor such as 5-bromo-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde would be an ideal substrate for this transformation.

The catalytic cycle involves the oxidative addition of the pyrazolyl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. The final steps are β-hydride elimination to release the alkenylated pyrazole product and reductive elimination of the catalyst to complete the cycle. libretexts.org This reaction provides a direct route to introduce vinyl and other alkenyl groups at the C5 position of the pyrazole ring.

| Alkene Coupling Partner | Catalyst/Base System (Typical) | Product Name |

|---|---|---|

| Styrene | Pd(OAc)₂, PPh₃, Et₃N | (E)-3-Ethyl-1-methyl-5-(2-phenylvinyl)-1H-pyrazole-4-carbaldehyde |

| Methyl Acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Methyl (E)-3-(3-ethyl-1-methyl-4-formyl-1H-pyrazol-5-yl)acrylate |

| 1-Hexene | PdCl₂(PPh₃)₂, K₂CO₃ | (E)-3-Ethyl-5-(hex-1-en-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |

| Cyclohexene | Pd(OAc)₂, Bu₄NCl, NaHCO₃ | 5-(Cyclohex-1-en-1-yl)-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is widely used to synthesize biaryl and heteroaryl compounds. Using a precursor like 5-bromo- or 5-iodo-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, a diverse range of aryl and heteroaryl groups can be introduced at the C5 position. researchgate.net

The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the low toxicity of the boron-containing byproducts. nih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Boronic Acid Coupling Partner | Catalyst/Base System (Typical) | Product Name |

|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Ethyl-1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |

| 4-Methoxyphenylboronic Acid | PdCl₂(dppf), K₂CO₃ | 3-Ethyl-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde |

| Pyridine-3-boronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Ethyl-1-methyl-5-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde |

| Thiophene-2-boronic Acid | Pd(PPh₃)₄, K₂CO₃ | 3-Ethyl-1-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |

| Benzofuran-2-boronic Acid | XPhos Pd G2, K₃PO₄ | 5-(Benzofuran-2-yl)-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org While direct Sonogashira coupling involving the aldehyde group of this compound is not its primary mode of reactivity, the pyrazole ring itself can be functionalized with a suitable leaving group to undergo this transformation.

Research on analogous compounds, such as 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, has demonstrated the feasibility of Sonogashira-type reactions on the pyrazole core. researchgate.net In these instances, the chloro group at the 5-position is sufficiently activated to act as a leaving group, enabling the introduction of various alkynyl moieties. researchgate.net This reaction is typically carried out under standard Sonogashira conditions, affording 5-alkynyl-1H-pyrazole-4-carbaldehydes. researchgate.net These products, which now contain both an aldehyde and an alkyne in proximity, are valuable intermediates for subsequent cyclization reactions to form fused ring systems. researchgate.net

For this compound to undergo a Sonogashira reaction, it would first need to be halogenated or converted to a triflate at a reactive position on the pyrazole ring. The resulting halo- or triflyloxy-pyrazole derivative could then be coupled with a terminal alkyne.

Table 1: Examples of Sonogashira Coupling with Substituted Pyrazole-4-carbaldehydes

| Pyrazole Substrate | Alkyne Coupling Partner | Catalyst System | Product | Reference |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Methyl-1-phenyl-5-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | researchgate.net |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 1-Heptyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Hept-1-yn-1-yl)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

Note: The data in this table is based on analogous compounds and illustrates the potential reactivity.

Stille and Negishi Couplings for Diverse Substituent Introduction

The Stille and Negishi couplings are other cornerstone palladium-catalyzed cross-coupling reactions that allow for the formation of carbon-carbon bonds with a high degree of functional group tolerance. The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, organic-chemistry.org while the Negishi coupling utilizes an organozinc reagent. nih.gov

Similar to the Sonogashira coupling, the application of Stille and Negishi couplings to this compound would necessitate the prior introduction of a halide or triflate leaving group onto the pyrazole ring. Research on other pyrazole systems has shown the utility of these reactions. For instance, 4-iodopyrazoles have been successfully used as starting materials for Negishi cross-coupling reactions with various organozinc halides, catalyzed by palladium complexes, to yield tetrasubstituted pyrazoles. nih.gov This demonstrates that the pyrazole nucleus is amenable to such transformations.

The aldehyde functionality of this compound is generally compatible with the conditions of these coupling reactions, allowing for the introduction of a wide array of substituents, including alkyl, alkenyl, and aryl groups, onto the pyrazole core without the need for a protecting group on the aldehyde. This versatility makes Stille and Negishi couplings valuable tools for the diversification of pyrazole-based scaffolds.

Table 2: Potential Stille and Negishi Coupling Reactions for Functionalized Pyrazoles

| Coupling Reaction | Pyrazole Substrate (Hypothetical) | Coupling Partner | Catalyst | Potential Product |

| Stille | 5-Bromo-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 3-Ethyl-1-methyl-5-vinyl-1H-pyrazole-4-carbaldehyde |

| Negishi | 5-Iodo-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | Phenylzinc chloride | PdCl₂(dppf) | 3-Ethyl-5-phenyl-1-methyl-1H-pyrazole-4-carbaldehyde |

Note: This table presents hypothetical reactions to illustrate the potential application of these coupling methods.

Construction of Fused and Polycyclic Heterocyclic Systems

The aldehyde group of this compound is a key functional handle for the construction of fused and polycyclic heterocyclic systems through various annulation reactions. These reactions lead to the formation of new rings fused to the pyrazole core, significantly increasing the molecular complexity and providing access to novel chemical scaffolds.

Annulation Reactions Leading to Pyrazolo[x,y-z]Fused Systems

Pyrazole-4-carbaldehydes are versatile precursors for the synthesis of a wide range of pyrazolo-fused heterocycles. semanticscholar.org The specific fused system obtained depends on the reaction partner and the cyclization strategy employed.

One common approach is the Friedländer annulation, where a pyrazole with an amino group adjacent to the aldehyde, such as a 5-amino-pyrazole-4-carbaldehyde, is condensed with a compound containing an activated methylene group. This reaction is widely used for the synthesis of pyrazolo[3,4-b]pyridines . semanticscholar.org

Another important class of fused systems, the pyrazolo[3,4-d]pyrimidines , can be synthesized from pyrazole-4-carbaldehydes through multi-step sequences. researchgate.netnih.gov For example, the aldehyde can be converted to an intermediate that is then cyclized with a nitrogen-containing reagent to form the pyrimidine ring. These compounds are of significant interest due to their structural similarity to purines. researchgate.net

Furthermore, reaction of pyrazole-4-carbaldehydes with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-d]pyridazines . semanticscholar.org

Table 3: Examples of Pyrazolo[x,y-z]Fused Systems from Pyrazole-4-carbaldehydes

| Starting Pyrazole Derivative | Reagent(s) | Fused System Formed | Reference |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine | Pyrazolo[3,4-d]pyridazin-4-one | semanticscholar.org |

| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Hydrazine hydrate | Pyrazolo[3,4-d] semanticscholar.orgnih.govnih.govtriazine | semanticscholar.org |

Note: The examples in this table illustrate general synthetic routes using analogous pyrazole-4-carbaldehydes.

Synthesis of Pyrazole-Linked Polycyclic Architectures

Beyond simple bicyclic fused systems, this compound can serve as a building block for more complex, polycyclic architectures. These structures can be assembled through multi-component reactions or tandem cyclization sequences.

An example of the synthesis of a novel polycyclic system is the formation of dipyrazolo[1,5-a:4',3'-c]pyridines . nih.gov This tricyclic system can be accessed through a silver-triflate catalyzed one-pot tandem reaction involving a 5-alkynyl-pyrazole-4-carbaldehyde, p-toluenesulfonyl hydrazide, and an appropriate aldehyde or ketone. nih.gov This highlights how a functionalized pyrazole-4-carbaldehyde can be a key component in the construction of intricate heterocyclic frameworks.

The synthesis of such pyrazole-linked polycyclic architectures is a growing area of research, driven by the quest for novel compounds with unique three-dimensional structures and potential applications in medicinal chemistry and materials science.

Structural Elucidation and Spectroscopic Characterization of 3 Ethyl 1 Methyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.5-10.5 ppm. For instance, the aldehyde proton in similar pyrazole-4-carbaldehydes resonates in this region. semanticscholar.org

Pyrazole (B372694) Ring Proton (H-5): The single proton on the pyrazole ring (H-5) is anticipated to resonate as a singlet in the aromatic region, likely between δ 7.5 and 8.5 ppm. In 1,3-diphenylpyrazole-4-carboxaldehyde, the pyrazole proton appears as a singlet at δ 8.38 ppm. ekb.eg

N-Methyl Protons (-CH₃): The protons of the methyl group attached to the nitrogen atom (N-1) are expected to appear as a singlet in the upfield region, typically around δ 3.8-4.2 ppm.

Ethyl Group Protons (-CH₂CH₃): The ethyl group at the C-3 position will show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The methylene protons are expected to resonate around δ 2.7-3.0 ppm, while the methyl protons will appear further upfield, around δ 1.2-1.5 ppm.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.5 - 10.5 | Singlet |

| H-5 (pyrazole ring) | 7.5 - 8.5 | Singlet |

| N-CH₃ | 3.8 - 4.2 | Singlet |

| -CH₂CH₃ | 2.7 - 3.0 | Quartet |

| -CH₂CH₃ | 1.2 - 1.5 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are predicted based on the known effects of substituents on the pyrazole ring.

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is significantly deshielded and is expected to appear far downfield, typically in the range of δ 185-195 ppm. For example, the aldehydic carbon in 1,3-diphenylpyrazole-4-carboxaldehyde is observed at δ 186.01 ppm. ekb.eg

Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole ring carbons are influenced by the substituents. C-3, attached to the ethyl group, and C-5 are expected to be in the range of δ 140-160 ppm. C-4, bearing the aldehyde group, will likely be found around δ 115-125 ppm.

N-Methyl Carbon (-CH₃): The carbon of the N-methyl group is expected to resonate in the upfield region, typically around δ 35-40 ppm.

Ethyl Group Carbons (-CH₂CH₃): The methylene (-CH₂) carbon of the ethyl group is expected around δ 20-25 ppm, while the methyl (-CH₃) carbon will be further upfield, around δ 12-16 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CHO | 185 - 195 |

| C-3 | 150 - 160 |

| C-5 | 140 - 150 |

| C-4 | 115 - 125 |

| N-CH₃ | 35 - 40 |

| -CH₂CH₃ | 20 - 25 |

| -CH₂CH₃ | 12 - 16 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of proton and carbon signals and in establishing the connectivity within a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between their respective signals. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would definitively link the proton signals of the N-methyl, ethyl, and pyrazole ring protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key HMBC correlations would be expected between:

The aldehyde proton and the C-4 and C-5 carbons of the pyrazole ring.

The H-5 proton and the C-3, C-4, and the aldehyde carbons.

The N-methyl protons and the C-5 and C-3 carbons of the pyrazole ring.

The methylene protons of the ethyl group and the C-3 and C-4 carbons of the pyrazole ring.

Nitrogen-15 and Other Heteroatom NMR Studies

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole ring. The chemical shifts of the nitrogen atoms are sensitive to substitution and protonation state. For pyrazole derivatives, the ¹⁵N chemical shifts can help in distinguishing between different isomers and in studying tautomeric equilibria.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the substituted pyrazole ring.

C=O Stretching: A strong absorption band corresponding to the stretching vibration of the carbonyl group in the aldehyde is expected in the region of 1670-1700 cm⁻¹. In similar pyrazole-4-carbaldehyde derivatives, this band is a prominent feature. semanticscholar.orgekb.eg

C-H Stretching (Aldehyde): The C-H stretching vibration of the aldehyde group typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=N and C=C Stretching (Pyrazole Ring): The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-H Stretching (Alkyl and Aromatic): The C-H stretching vibrations of the methyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ region. The C-H stretching of the pyrazole ring is expected around 3100-3150 cm⁻¹.

Expected FT-IR Data for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1670 - 1700 | Strong |

| C-H (aldehyde) | ~2820 and ~2720 | Weak |

| C-H (alkyl) | 2850 - 3000 | Medium |

| C-H (pyrazole ring) | 3100 - 3150 | Medium |

| C=N, C=C (pyrazole ring) | 1400 - 1600 | Medium-Strong |

Raman Spectroscopy

Key expected Raman shifts would include:

C=O Stretch: A strong band anticipated in the region of 1660-1700 cm⁻¹, characteristic of the carbonyl stretching vibration of the aldehyde group conjugated with the pyrazole ring.

Pyrazole Ring Vibrations: Multiple bands between 1300 cm⁻¹ and 1600 cm⁻¹ are expected, corresponding to the C=C and C=N stretching vibrations within the aromatic pyrazole ring.

C-H Stretching: Aromatic C-H stretching from the pyrazole ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ region. The aldehydic C-H stretch typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C-H Bending: Aliphatic C-H bending vibrations for the methyl and ethyl groups are expected in the 1375-1465 cm⁻¹ range.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch (Ethyl, Methyl) | 2850 - 3000 | Medium-Strong |

| Aromatic C-H Stretch (Pyrazole Ring) | 3000 - 3100 | Medium |

| Aldehydic C-H Stretch | ~2720, ~2820 | Weak |

| Carbonyl C=O Stretch (Aldehyde) | 1660 - 1700 | Strong |

| Pyrazole Ring C=C and C=N Stretches | 1300 - 1600 | Medium-Strong |

| Aliphatic C-H Bend (Ethyl, Methyl) | 1375 - 1465 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI-MS, this compound (molecular weight: 138.18 g/mol ) would undergo fragmentation through several predictable pathways. The molecular ion peak (M⁺•) at m/z 138 would be observed, and its fragmentation would likely proceed via the following losses:

Loss of a hydrogen radical (•H): Resulting in a stable [M-1]⁺ ion at m/z 137. This is a common fragmentation for aldehydes. libretexts.orgmiamioh.edu

Loss of the formyl radical (•CHO): Alpha-cleavage leading to the loss of the aldehyde group would produce an [M-29]⁺ ion at m/z 109. libretexts.orgmiamioh.edu This fragment corresponds to the 3-ethyl-1-methyl-pyrazole cation.

Loss of a methyl radical (•CH₃): Cleavage of the N-methyl group would yield an [M-15]⁺ ion at m/z 123.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group at the C3 position would result in an [M-29]⁺ ion, which is isobaric with the loss of the formyl radical.

Retro-Diels-Alder reaction: The pyrazole ring itself can fragment, a common pathway for heterocyclic compounds, leading to smaller charged fragments. researchgate.net

Table 2: Predicted EI-MS Fragmentation for this compound

| m/z | Proposed Fragment Identity |

| 138 | [M]⁺• (Molecular Ion) |

| 137 | [M-H]⁺ |

| 123 | [M-CH₃]⁺ |

| 109 | [M-CHO]⁺ or [M-C₂H₅]⁺ |

| 81 | [M-CHO-C₂H₂]⁺ (Further ring fragmentation) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically results in minimal fragmentation, making it ideal for confirming molecular weight. For this compound, analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of 139.0866. Depending on the solvent and analytical conditions, other adducts may also be observed. mdpi.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition consistent with C₇H₁₀N₂O.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 139.0866 |

| [M+Na]⁺ | 161.0685 |

| [M+K]⁺ | 177.0425 |

Data predicted based on the compound's molecular formula. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, its solid-state characteristics can be reliably predicted based on crystallographic studies of analogous substituted pyrazoles. mdpi.comspast.org

Molecular Conformation and Stereochemistry

The core pyrazole ring is inherently aromatic and, therefore, expected to be essentially planar. spast.org The substituents—ethyl, N-methyl, and carbaldehyde groups—will be positioned around this planar core. The carbaldehyde group is likely to be nearly coplanar with the pyrazole ring to maximize π-conjugation. The orientation of the ethyl group at the C3 position would be such as to minimize steric hindrance with the adjacent carbaldehyde and N-methyl groups. Free rotation around the C-C single bond of the ethyl group is expected. The molecule itself is achiral and thus possesses no stereocenters.

Analysis of Intramolecular Bonding Parameters

The bond lengths and angles within the molecule are expected to be consistent with those observed in other structurally characterized pyrazole-4-carbaldehyde derivatives. The C-C and C-N bonds within the pyrazole ring will exhibit lengths intermediate between single and double bonds, indicative of their aromatic character. The C4-C(aldehyde) bond is also expected to have some double bond character due to conjugation.

Table 4: Expected Intramolecular Bonding Parameters for this compound

| Bond/Angle | Parameter | Expected Value |

| Bond Lengths (Å) | ||

| N1-N2 | ~1.35 Å | |

| N2-C3 | ~1.34 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.36 Å | |

| C4-C(aldehyde) | ~1.46 Å | |

| C(aldehyde)=O | ~1.22 Å | |

| Bond Angles (°) | ||

| C5-N1-N2 | ~112° | |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~111° | |

| C3-C4-C5 | ~106° | |

| C4-C5-N1 | ~106° | |

| C3-C4-C(aldehyde) | ~127° | |

| C5-C4-C(aldehyde) | ~127° |

Note: Values are estimations based on published crystal structures of similar pyrazole derivatives. mdpi.comspast.org

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound are expected to engage in a variety of non-covalent interactions that dictate their three-dimensional arrangement. These interactions, primarily hydrogen bonds and π-π stacking, are crucial in determining the material's physical properties.

Hydrogen Bonding: Although the primary pyrazole ring lacks a traditional hydrogen bond donor (like an N-H group), the molecule can participate in weaker C-H···O and C-H···N hydrogen bonds. The aldehyde oxygen is a strong hydrogen bond acceptor, likely interacting with hydrogen atoms from the methyl and ethyl groups, as well as the pyrazole ring of neighboring molecules. Such C-H···O interactions are a common feature in the crystal structures of other pyrazole-4-carbaldehyde derivatives. For instance, in the crystal structure of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, intermolecular C-H⋯O hydrogen bonds are observed, leading to the formation of dimeric structures. nih.gov

Table 1: Expected Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bond | C-H (ethyl, methyl, pyrazole) | O (aldehyde) | 2.2 - 2.8 | Formation of dimers and chains |

| Hydrogen Bond | C-H (ethyl, methyl, pyrazole) | N (pyrazole ring) | 2.4 - 3.0 | Cross-linking of molecular chains |

| π-π Stacking | Pyrazole ring | Pyrazole ring | 3.3 - 3.8 | Formation of columnar or layered structures |

| C-H···π Interaction | C-H (ethyl, methyl) | Pyrazole ring | 2.5 - 2.9 | Stabilization of three-dimensional network |

Crystal Packing Analysis and Polymorphism

Polymorphism: Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, including pyrazole derivatives. csic.es Different polymorphs arise from variations in the network of intermolecular interactions, leading to different packing arrangements and, consequently, different physical properties such as melting point, solubility, and stability. For this compound, the conformational flexibility of the ethyl group and the potential for different hydrogen bonding and π-π stacking motifs could give rise to multiple polymorphic forms. The specific conditions of crystallization, such as the solvent used, temperature, and rate of cooling, would likely influence which polymorph is obtained. The identification and characterization of potential polymorphs are critical in pharmaceutical and materials science applications.

Table 2: Crystallographic Data for an Analogous Pyrazole Derivative (1,3-Diphenyl-1H-pyrazole-4-carbaldehyde)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.895 (3) |

| b (Å) | 11.666 (2) |

| c (Å) | 14.120 (3) |

| β (°) | 100.98 (3) |

| V (ų) | 2568.1 (9) |

| Z | 8 |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

Data sourced from a representative structure to illustrate typical crystallographic parameters for this class of compounds.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 1 Methyl 1h Pyrazole 4 Carbaldehyde Systems

Analysis of Electronic Properties and Reactivity Descriptors

Beyond structural information, computational methods provide a suite of descriptors that help in understanding the electronic nature and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov

For pyrazole (B372694) derivatives, the HOMO and LUMO are typically distributed across the pyrazole ring and its substituents. nih.gov In 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, the electron-withdrawing carbaldehyde group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the aldehyde carbon. The ethyl and methyl groups, being electron-donating, would raise the energy of the HOMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

An illustrative table of FMO energies for a generic substituted pyrazole is provided below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: These values are illustrative and not specific to this compound. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For pyrazole derivatives, the MEP map typically shows negative potential around the nitrogen atoms and the oxygen atom of a carbonyl group, indicating these as likely sites for electrophilic attack or hydrogen bonding. researchgate.net In this compound, the oxygen of the carbaldehyde group would be a region of high negative potential, while the hydrogen of the aldehyde group and the regions around the pyrazole ring protons would exhibit positive potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated wave function into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

An illustrative table of significant NBO interactions for a pyrazole derivative is shown below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C4-C5) | 15.2 |

| LP(1) N2 | π(C3-C4) | 18.5 |

| π(C4-C5) | π(C(aldehyde)=O) | 5.8 |

| Note: LP denotes a lone pair, and π denotes an antibonding orbital. This data is illustrative and not specific to this compound. |

Conformational Analysis and Tautomerism Studies

The structural flexibility of this compound is a key determinant of its chemical properties. Conformational analysis, through computational methods, allows for the exploration of the molecule's potential energy surface to identify stable conformers. The primary sources of conformational isomerism in this molecule are the rotation around the C-C single bonds of the ethyl group and the C-C bond connecting the carbaldehyde group to the pyrazole ring.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the relative energies of these conformers. For instance, the orientation of the ethyl group and the aldehyde function relative to the pyrazole ring can significantly influence the molecule's dipole moment and intermolecular interactions.

While N-methylation of the pyrazole ring in this compound precludes the common annular tautomerism seen in N-unsubstituted pyrazoles, the presence of the carbaldehyde group could theoretically allow for keto-enol tautomerism, although the aromaticity of the pyrazole ring makes the enol form significantly less stable. nih.govfu-berlin.de Computational studies can quantify the energy difference between such hypothetical tautomers, confirming the overwhelming predominance of the aldehyde form.

Illustrative Conformational Energy Profile:

| Conformer | Dihedral Angle (C3-C-C-H) | Dihedral Angle (C4-C-O-H) | Relative Energy (kcal/mol) |

| 1 | 60° | 0° | 0.00 |

| 2 | 180° | 0° | 1.20 |

| 3 | 60° | 180° | 0.85 |

| 4 | 180° | 180° | 2.05 |

Note: This data is illustrative and intended to represent a potential outcome of a computational study.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of this compound, providing insights that are not accessible from static computational models. eurasianjournals.com By solving Newton's equations of motion for the atoms of the molecule, MD simulations can model its vibrational, rotational, and translational motions, as well as its interactions with a solvent environment. nih.gov

These simulations are particularly valuable for understanding how the molecule explores its conformational space over time. For example, an MD trajectory can reveal the frequency of rotation of the ethyl and carbaldehyde groups, and the timescales of transitions between different conformational states. This dynamic picture is crucial for a comprehensive understanding of the molecule's properties in a real-world, non-static environment. nih.gov

Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. nih.gov This can provide atomic-level detail on intermolecular interactions, which is fundamental to predicting its solubility, reactivity, and potential biological activity.

Prediction of Spectroscopic Parameters

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. asrjetsjournal.org For this compound, theoretical calculations can provide valuable information on its expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

Methods such as DFT can be used to calculate NMR chemical shifts and coupling constants, which can aid in the assignment of experimental spectra. asrjetsjournal.org Similarly, the vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum, helping to identify characteristic functional group vibrations. asrjetsjournal.org

Electronic structure calculations can also predict the electronic transitions of the molecule, providing insights into its UV-Vis absorption spectrum. These predictions are not only useful for confirming the structure of the molecule but also for understanding its electronic properties.

Illustrative Predicted Spectroscopic Data:

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (aldehyde H) | 9.8 ppm |

| ¹³C NMR Chemical Shift (aldehyde C) | 185 ppm |

| IR Stretching Frequency (C=O) | 1690 cm⁻¹ |

| UV-Vis λmax | 265 nm |

Note: This data is illustrative and intended to represent a potential outcome of a computational study.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. shd-pub.org.rs For this compound, QSPR models could be developed to predict a wide range of physicochemical properties, such as boiling point, solubility, and partition coefficient.

These models are built by establishing a mathematical relationship between a set of molecular descriptors and a particular property. nih.gov Molecular descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. acs.org

Once a robust QSPR model is developed and validated, it can be used to predict the properties of new, untested molecules. researchgate.net This approach is particularly useful in the early stages of chemical research and development, as it can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. For pyrazole derivatives, QSAR (Quantitative Structure-Activity Relationship) models are frequently used to predict biological activities. nih.gov

Research Applications and Broader Context of Pyrazole 4 Carbaldehydes in Academic Disciplines

Role as a Versatile Synthetic Intermediate in Medicinal Chemistry Research

In the field of medicinal chemistry, 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde and its analogs serve as crucial intermediates in the development of novel therapeutic agents. The reactivity of the aldehyde group, coupled with the inherent pharmacological properties of the pyrazole (B372694) ring, makes these compounds highly valuable starting materials for the synthesis of diverse molecular architectures.

Design and Synthesis of Pyrazole-Based Scaffolds for Drug Discovery Efforts

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. Pyrazole-4-carbaldehydes are instrumental in the construction of these scaffolds. For instance, they can undergo condensation reactions with various nucleophiles to introduce a wide array of functional groups and build more elaborate molecular structures. This versatility allows for the creation of large libraries of pyrazole-containing compounds for high-throughput screening to identify new drug candidates. The synthesis of such scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships and the optimization of lead compounds. A general approach to synthesizing 1,3-disubstituted-1H-pyrazole-4-carbaldehydes involves the Vilsmeier–Haack reaction of hydrazones. nih.gov

Investigation of Ligand-Receptor Interactions through Computational Methods

Computational chemistry plays a pivotal role in modern drug design, and pyrazole-based compounds are frequently the subject of these investigations. Molecular docking and molecular dynamics simulations are employed to predict and analyze the binding of pyrazole-containing ligands to their biological targets, such as enzymes and receptors. These computational studies provide valuable insights into the key interactions that govern binding affinity and selectivity, guiding the rational design of more potent and specific therapeutic agents. For example, docking studies have been used to understand the binding of pyrazole derivatives to the active sites of enzymes like DNA gyrase B and 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) of Staphylococcus aureus, revealing that the pyrazole ring is crucial for anchoring the molecule within the active site. longdom.org

Exploration of Enzyme Inhibition Mechanisms (e.g., Phosphodiesterases, Succinate (B1194679) Dehydrogenase)

Pyrazole-4-carbaldehyde derivatives have been instrumental in the development of various enzyme inhibitors.

Phosphodiesterases (PDEs): Certain pyrazole-containing compounds have been investigated as inhibitors of phosphodiesterases, a family of enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP) in cells. The development of selective PDE inhibitors is a key strategy for treating a range of conditions, including inflammatory diseases and cardiovascular disorders. While direct studies on this compound are limited, related pyrazolopyridine derivatives have been explored for their PDE inhibitory activity. Structure-activity relationship studies on these compounds have revealed that modifications to the pyrazole scaffold can significantly impact potency and selectivity for different PDE isoforms. researchgate.net

Succinate Dehydrogenase (SDH): In the context of agrochemical research, pyrazole-4-carboxamides, which can be synthesized from pyrazole-4-carbaldehydes, are a major class of fungicides that act by inhibiting succinate dehydrogenase (SDH). SDH is a key enzyme in the mitochondrial respiratory chain of fungi. Inhibition of this enzyme disrupts the fungal energy supply, leading to cell death. Numerous commercial fungicides are based on the pyrazole-carboxamide scaffold, highlighting the importance of this chemical class in crop protection. researchgate.net Research in this area focuses on designing novel pyrazole-4-carboxamides with improved efficacy, broader spectrum of activity, and lower environmental impact. nih.govnih.govnih.gov Molecular docking studies have been employed to understand the binding of these inhibitors to the SDH protein, which aids in the design of new and more effective fungicides. nih.govlookchem.com

Synthesis of Antagonist and Agonist Scaffolds for Specific Biological Targets

The versatility of the pyrazole-4-carbaldehyde scaffold extends to the synthesis of compounds that can act as either antagonists (blockers) or agonists (activators) of specific biological receptors. For example, derivatives of pyrazole have been developed as antagonists for the cannabinoid CB1 and CB2 receptors. nih.gov The ability to modulate the activity of these receptors has therapeutic implications for a variety of conditions, including pain, inflammation, and neurological disorders. The strategic modification of the pyrazole core and the substituents derived from the carbaldehyde function allows for the fine-tuning of the pharmacological profile of these compounds, leading to the development of selective and potent receptor modulators.

Contributions to Agrochemical Research and Development

The pyrazole ring is a prominent feature in many modern agrochemicals, and pyrazole-4-carbaldehydes are key precursors in their synthesis.

Precursor in the Synthesis of Fungicidal Agents

As mentioned previously, one of the most significant contributions of pyrazole-4-carbaldehydes to agrochemical research is their role as precursors to pyrazole-4-carboxamide fungicides. These compounds are highly effective against a broad range of fungal pathogens that affect major crops. The synthesis of these fungicides typically involves the conversion of the pyrazole-4-carbaldehyde to a carboxylic acid or its derivative, followed by amidation with an appropriate amine. The substituents on both the pyrazole ring and the amine moiety can be varied to optimize the fungicidal activity and spectrum. The development of these succinate dehydrogenase inhibitors (SDHIs) has been a major advancement in the field of crop protection. scilit.com

Table 1: Examples of Research Findings on Pyrazole-4-carbaldehyde Derivatives in Medicinal Chemistry

| Research Area | Key Findings | Representative Compound Class | Reference(s) |

| Drug Discovery Scaffolds | Pyrazole-4-carbaldehydes are versatile intermediates for synthesizing diverse pyrazole-based libraries for drug screening. | 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes | nih.gov |

| Computational Studies | Molecular docking reveals the importance of the pyrazole ring in binding to bacterial enzyme active sites. | Pyrazole derivatives | longdom.org |